![molecular formula C11H11F3O B3053947 4-[4-(Trifluoromethyl)phenyl]butan-2-one CAS No. 57132-19-1](/img/structure/B3053947.png)
4-[4-(Trifluoromethyl)phenyl]butan-2-one
Overview
Description
4-[4-(Trifluoromethyl)phenyl]butan-2-one is a chemical compound with the CAS Number: 57132-19-1 . It has a molecular weight of 216.2 and its IUPAC name is 4-[4-(trifluoromethyl)phenyl]-2-butanone . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 4-[4-(Trifluoromethyl)phenyl]butan-2-one is 1S/C11H11F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h4-7H,2-3H2,1H3 . This indicates that the molecule consists of 11 carbon atoms, 11 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
4-[4-(Trifluoromethyl)phenyl]butan-2-one is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
- TFM-containing compounds have attracted attention due to their unique properties. They exhibit diverse pharmacological activities and are found in several FDA-approved drugs . Researchers have explored TFM derivatives for their potential as antiviral, anticancer, and anti-inflammatory agents.
Medicinal Chemistry and Drug Development
Safety And Hazards
The safety information for 4-[4-(Trifluoromethyl)phenyl]butan-2-one includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .
properties
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]butan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h4-7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQOPLJHSOZSAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20411492 | |
Record name | 4-[4-(trifluoromethyl)phenyl]butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20411492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Trifluoromethyl)phenyl]butan-2-one | |
CAS RN |
57132-19-1 | |
Record name | 4-[4-(trifluoromethyl)phenyl]butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20411492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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